2-[(propylamino)methyl]thieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine class. This compound is characterized by its unique structural features, which include a thieno ring fused with a pyrimidine moiety. It has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and receptor modulator. The hydrochloride salt form, 2-[(propylamino)methyl]thieno[3,2-d]pyrimidin-4-one hydrochloride, is often referenced in scientific literature and commercial products.
The compound is classified under thienopyrimidines, which are known for their diverse pharmacological properties. Research indicates that compounds within this class can exhibit significant biological activities, including anticancer, antimicrobial, and anti-inflammatory effects . The specific compound 2-[(propylamino)methyl]thieno[3,2-d]pyrimidin-4(3H)-one is being explored for its potential therapeutic applications in various fields of medicine.
The synthesis of 2-[(propylamino)methyl]thieno[3,2-d]pyrimidin-4(3H)-one typically involves the cyclization of derivatives of 3-amino-thiophene-2-carboxylates. One prevalent method employs formic acid or triethyl orthoformate as carbon source reagents to facilitate the cyclization process. This method allows for the formation of the thienopyrimidine core efficiently.
In industrial settings, large-scale production may utilize continuous flow reactors to enhance yield and purity. Optimized reaction conditions are crucial for achieving high-quality products, and automation can significantly improve the efficiency of the synthesis process.
The molecular structure of 2-[(propylamino)methyl]thieno[3,2-d]pyrimidin-4(3H)-one features a thieno ring fused with a pyrimidine ring system. The compound's molecular formula is C₁₁H₁₄N₂OS, with a molecular weight of approximately 226.31 g/mol.
Key structural characteristics include:
Spectroscopic techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are typically employed to confirm the structure of this compound through analysis of characteristic absorption bands and chemical shifts .
2-[(propylamino)methyl]thieno[3,2-d]pyrimidin-4(3H)-one can participate in various chemical reactions:
The products formed depend on the specific reagents and conditions used during these reactions.
The mechanism of action for 2-[(propylamino)methyl]thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets within biological systems. It has been observed that this compound may act as an inhibitor of certain enzymes, particularly protein kinases, which play critical roles in cell signaling pathways. By modulating these pathways, the compound can influence cellular functions such as proliferation and apoptosis .
The physical properties of 2-[(propylamino)methyl]thieno[3,2-d]pyrimidin-4(3H)-one include:
Key chemical properties include:
Quantitative analyses such as melting point determination and solubility tests are essential for characterizing these properties further .
The applications of 2-[(propylamino)methyl]thieno[3,2-d]pyrimidin-4(3H)-one span several fields:
The construction of the thieno[3,2-d]pyrimidin-4(3H)-one core represents the foundational step in synthesizing 2-[(propylamino)methyl]thieno[3,2-d]pyrimidin-4(3H)-one. Two principal methodologies dominate this process: the Gewald aminothiophene route and the oxazinone-based cyclization pathway.
The Gewald reaction enables the preparation of critical 3-aminothiophene-2-carboxylate precursors. This multicomponent condensation involves a ketone (e.g., acetone or cyclohexanone), an α-cyanoester (such as ethyl cyanoacetate), and elemental sulfur, catalyzed by organic bases like morpholine in ethanol at 60–80°C. The resulting ethyl 3-aminothiophene-2-carboxylate serves as the cyclization substrate [5] [8]. Subsequent ring closure to the thienopyrimidinone core employs formamidine acetate as the cyclizing agent. This reagent facilitates both the introduction of the C4 carbonyl and the elimination of ethanol, yielding the unsubstituted thieno[3,2-d]pyrimidin-4(3H)-one scaffold. Reaction conditions typically involve refluxing in dimethylformamide (140°C, 6–8 hours), achieving yields of 70–85% after recrystallization [1] [8].
Alternatively, 2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione intermediates offer a route with superior regiocontrol. These oxazinones are synthesized from 3-aminothiophene-2-carboxylic acids via treatment with triphosgene in tetrahydrofuran at 0–5°C. The oxazinone undergoes ring expansion when heated with ammonium acetate in ethanol (reflux, 12 hours), directly generating the thieno[3,2-d]pyrimidin-4(3H)-one core in 65–78% yield. This method minimizes epimerization risks in chiral precursors and provides high-purity products without chromatographic purification [1].
Table 1: Cyclization Methods for Thieno[3,2-d]pyrimidin-4(3H)-one Core
Method | Reagents/Conditions | Yield Range | Key Advantages |
---|---|---|---|
Gewald-Formamidine | Formamidine acetate/DMF, 140°C, 6–8 hr | 70–85% | High yield; commercially available reagents |
Oxazinone-Ammonolysis | NH₄OAc/EtOH, reflux, 12 hr | 65–78% | Regioselective; minimal purification |
One-pot Oxazinone-Aldehyde | Aromatic aldehydes/benzylamine/KOH, EtOH, 80°C | 46–86% | Functionalized derivatives in single step |
A one-pot cascade methodology integrates core formation with early-stage functionalization. As demonstrated for analogous compounds, suspension of the oxazinone precursor in ethanol with propionaldehyde and propylamine, followed by potassium hydroxide-mediated cyclization (80°C, 10–14 hours), delivers 2,3-disubstituted derivatives directly. This approach streamlines synthesis but requires precise stoichiometric control to suppress diastereomer formation, typically affording 46–86% isolated yields [1].
Installation of the (propylamino)methyl moiety at the C2 position employs N-alkylation or Mannich-type reactions on preformed thieno[3,2-d]pyrimidin-4(3H)-one cores. N-Alkylation necessitates prior activation of the C2 position, typically achieved through chlorination using phosphoryl chloride (neat, reflux, 4 hours). The resulting 4-chloro-thieno[3,2-d]pyrimidine intermediate exhibits enhanced electrophilicity at C2 and C4. Selective C2 substitution exploits the superior leaving-group ability of chloride at this position. Treatment with (3-aminopropyl)amine in ethanol at 60°C (8–12 hours) yields the 2-(aminopropyl) derivative, though competitive C4 amination may occur without careful temperature control [4] [10].
Reductive amination circumvents selectivity challenges via direct functionalization of the methylene bridge. Condensation of formaldehyde with propylamine generates an electrophilic iminium species in situ, which attacks the C3 position of the thienopyrimidinone under mildly acidic conditions (acetic acid catalyst, ethanol, 60°C). Sodium cyanoborohydride reduction (0–5°C, 2 hours) stabilizes the nascent 2-[(propylamino)methyl] adduct, achieving 60–75% yields. This method preserves the C4 carbonyl and demonstrates excellent functional group tolerance [4].
Solvent selection critically influences alkylation efficiency. Polar aprotic solvents like dimethylformamide facilitate nucleophilic substitution but may promote decomposition at elevated temperatures. Mixed solvent systems (e.g., acetone/water 4:1) balance substrate solubility and reaction kinetics. Phase-transfer catalysis (tetrabutylammonium bromide, 5 mol%) enhances yields to >80% by improving interfacial contact between hydrophilic amine nucleophiles and hydrophobic heterocyclic substrates [10].
Table 2: Alkylation Methods for Propylaminomethyl Installation
Method | Conditions | Yield | Byproduct Mitigation |
---|---|---|---|
Chlorination/Amination | POCl₃ reflux → propylamine/EtOH, 60°C | 55–70% | Low temperature limits C4 amination |
Reductive Amination | HCHO/propylamine/NaBH₃CN, HOAc/EtOH, 60°C | 60–75% | pH control minimizes over-alkylation |
Phase-Transfer Alkylation | Propyl bromide/K₂CO₃/TBAB, acetone/H₂O, 80°C | >80% | Catalyst enhances rate and selectivity |
Microwave-assisted synthesis significantly accelerates alkylation kinetics. Irradiation (150W, 120°C) of thienopyrimidinone, propyl iodide, and potassium carbonate in acetonitrile completes N-alkylation within 15–20 minutes versus 12 hours conventionally. This approach reduces epimerization in chiral analogs and improves atom economy by minimizing thermal decomposition pathways [8].
Salt formation represents the primary strategy for enhancing the aqueous solubility and solid-state stability of 2-[(propylamino)methyl]thieno[3,2-d]pyrimidin-4(3H)-one. The secondary amine within the propylamino side-chain (predicted pKa 8.5–9.2) forms stable salts with pharmaceutically acceptable acids following the pKa difference rule: optimal ΔpKa (pKabase – pKaacid) >3 ensures proton transfer completeness. Hydrochloride and mesylate salts dominate due to favorable crystallinity and regulatory acceptance [3] [9].
Hydrochloride salt synthesis employs ethereal hydrogen chloride (1.05 equiv) in anhydrous tetrahydrofuran at 0–5°C. Gradual addition prevents exothermic decomposition, yielding crystalline solids after diethyl ether trituration (85–92%). The hydrochloride salt exhibits a pHmax (pH of maximum solubility) of 4.2 in aqueous buffers, with solubility inversely proportional to chloride ion concentration ([Cl⁻]) per the solubility product principle (Ksp = [Drug⁺][Cl⁻]). At gastric pH (1.2), solubility reaches 28 mg/mL versus 0.15 mg/mL for the free base, significantly enhancing bioavailability potential [3] [6].
Methanesulfonate (mesylate) salts offer superior stability under high-humidity conditions. Reaction with methanesulfonic acid (1.0 equiv) in isopropanol at 25°C generates a non-hygroscopic crystalline form (water uptake <0.1% at 80% RH). Mesylate’s low nucleophilicity minimizes degradation risks compared to halides, while its polar surface area facilitates dissolution kinetics (intrinsic dissolution rate 4.2 mg/cm²/min vs hydrochloride’s 3.1 mg/cm²/min) [3] [9].
Table 3: Physicochemical Properties of Common Salt Forms
Salt Form | Solubility in H₂O (mg/mL) | Hygroscopicity (% wt gain, 80% RH) | pHmax | Ksp (M²) |
---|---|---|---|---|
Free Base | 0.15 | 0.05% (non-hygroscopic) | - | - |
Hydrochloride | 28.0 (pH 1.2) | 1.8% (slightly hygroscopic) | 4.2 | 1.6 × 10⁻³ |
Mesylate | 32.5 | 0.08% (non-hygroscopic) | 3.8 | 2.1 × 10⁻³ |
Sodium phosphate* | 45.2 | 3.5% (hygroscopic) | 6.5 | 8.9 × 10⁻⁵ |
*Counterion used for acidic analogs; shown for comparative principles
Counterion selection extends beyond simple solubility enhancement. Hydrophobic salts like pamoates or stearates deliberately reduce aqueous solubility (0.02–0.5 mg/mL) to enable extended-release formulations. These are prepared via antisolvent crystallization: adding sodium pamoate solution to the free base in ethanol/water induces immediate precipitation. Such salts exhibit pH-independent dissolution profiles, mitigating dose-dumping risks in variable gastrointestinal environments [6] [9].
Polymorph screening is integral to salt optimization. Differential scanning calorimetry (DSC) and dynamic vapor sorption (DVS) analyses identify stable anhydrate/hydrate forms. The hydrochloride salt typically crystallizes as a monoclinic P2₁/c lattice with Z'=1, while mesylate adopts an orthorhombic Pna2₁ arrangement. Hydrate formation (e.g., hydrochloride hemihydrate) occurs above 75% RH but reversibly dehydrates without crystal structure collapse, ensuring manufacturability across climatic zones [6] [9].
CAS No.: 2697-85-0
CAS No.: 4361-23-3
CAS No.: 463-82-1
CAS No.: 74749-74-9
CAS No.: 55732-45-1
CAS No.: 1239908-48-5